BAY 87-2243 vs. Metformin/Phenformin: Nanomolar Complex I Inhibition vs. No Activity at 300 μM
In a direct comparative study, BAY 87-2243 inhibited mitochondrial complex I in cell-based and enzymatic assays with IC50 values in the nanomolar range and induced cellular reactive oxygen species (ROS) with EC50 values also in the nanomolar range [1]. In contrast, metformin and phenformin exhibited no detectable inhibition of complex I in cell-based or biochemical assays at concentrations up to 300 μM and did not induce ROS [1].
| Evidence Dimension | Mitochondrial Complex I Inhibition & ROS Induction |
|---|---|
| Target Compound Data | Complex I IC50 in nanomolar range; ROS EC50 in nanomolar range |
| Comparator Or Baseline | Metformin and phenformin: No inhibition up to 300 μM; no ROS induction |
| Quantified Difference | >300-fold difference in potency (BAY 87-2243 active at nM, biguanides inactive at 300 μM) |
| Conditions | Cell-based and enzymatic complex I assays; ROS induction measured in cellular assays |
Why This Matters
Researchers requiring genuine complex I inhibition must use BAY 87-2243; biguanides are ineffective and unsuitable surrogates for this mechanism.
- [1] Algire C, Ehrmann A, Christian S, Neuhaus R, Menz S, Schwede W, Haerter M, Haegebarth A. Abstract 1126: Differential effects of metformin and phenformin vs. other complex 1 inhibitors in vitro and in vivo. Cancer Res. 2015 Aug 1;75(15_Supplement):1126. View Source
